3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
Description
Properties
Molecular Formula |
C13H18N4 |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
3-propan-2-yl-2-pyrrolidin-3-ylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H18N4/c1-9(2)17-12(10-5-7-14-8-10)16-11-4-3-6-15-13(11)17/h3-4,6,9-10,14H,5,7-8H2,1-2H3 |
InChI Key |
PBTOXOXUAUZKQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NC2=C1N=CC=C2)C3CCNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine typically involves the construction of the imidazopyridine core followed by the introduction of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the imidazopyridine core can be synthesized via a condensation reaction between 2-aminopyridine and an aldehyde, followed by cyclization with a suitable reagent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated imidazopyridine derivatives.
Scientific Research Applications
3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring contributes to the binding affinity and selectivity of the compound, while the imidazopyridine core can interact with various biological pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations at Position 2 and 3
Key Observations :
- Aryl vs. Heterocyclic Substituents : Diaryl derivatives (e.g., 3f) exhibit COX-2 inhibition due to their planar aromatic systems, which mimic celecoxib’s binding mode . In contrast, the pyrrolidin-3-yl group in the target compound may favor interactions with amine-binding pockets in enzymes or receptors.
- The target compound lacks halogens, suggesting distinct target selectivity.
- Alkyne vs. Isopropyl : The prop-2-ynyl group in introduces sp-hybridized carbon reactivity, enabling click chemistry modifications . The isopropyl group in the target compound increases steric bulk, possibly improving metabolic stability.
Anticancer and Anti-Inflammatory Activity :
- Diaryl Derivatives : Moderate cytotoxicity (IC₅₀: 10–50 µM) against leukemia (K562) and breast cancer (MCF-7) cells, coupled with COX-2 selectivity (2-fold over COX-1) .
- Kinase-Targeting Derivatives: Compounds like 27g () and the Aurora A inhibitor (PDB: 4BYJ) show nanomolar potency, driven by pyrazolyl and piperazine substituents . The target compound’s pyrrolidine may offer a balance between flexibility and target engagement.
Antimicrobial Activity :
Structural and Physicochemical Comparisons
Table 2: Molecular Properties
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|
| 3-Isopropyl-2-(pyrrolidin-3-yl) | ~290 | 2.1 | 2 / 4 |
| 3f (Diaryl derivative) | ~350 | 3.8 | 0 / 4 |
| 6-Bromo-2-(furan-2-yl)-3-prop-2-ynyl | ~330 | 2.5 | 0 / 3 |
| Aurora A inhibitor (4BYJ) | ~450 | 3.2 | 2 / 6 |
Key Insights :
- The target compound’s lower LogP (2.1 vs. 3.8 for diaryl derivatives) suggests improved aqueous solubility, beneficial for bioavailability.
Biological Activity
3-Isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₆N₄
- Molecular Weight : 204.28 g/mol
- CAS Number : 1243034-00-5
Anticancer Activity
Recent studies have indicated that derivatives of imidazo[4,5-b]pyridine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects on FaDu hypopharyngeal tumor cells, showing better efficacy than the standard drug bleomycin . The mechanism involves apoptosis induction through specific cellular pathways.
Antimicrobial Properties
The imidazo[4,5-b]pyridine scaffold has been linked to antimicrobial activity. A study reported that pyrrole derivatives, which share structural similarities with this compound, exhibited MIC values against Staphylococcus aureus ranging from 3.12 to 12.5 μg/mL, indicating potent antibacterial effects .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds in this class may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signal Transduction Pathways : The compound may interfere with signaling pathways that regulate cell survival and apoptosis.
- Antimicrobial Mechanisms : Similar to other heterocyclic compounds, it may disrupt bacterial cell wall synthesis or function.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for 3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine?
- Methodology : The compound is typically synthesized via multi-step condensation reactions. For example, microwave-assisted Pd/Cu co-catalysis enables efficient C-2 alkenylation of the imidazo[4,5-b]pyridine core, achieving moderate-to-high yields while accommodating diverse functional groups . Alternative routes involve reacting pyridine aldehydes with diamines (e.g., pyridine-2,3-diamine) in the presence of ceric ammonium nitrate (CAN) and H₂O₂ to form the heterocyclic backbone .
Q. Which spectroscopic and crystallographic techniques are employed for structural characterization?
- Techniques :
- NMR and Mass Spectrometry : Used to confirm molecular structure and purity. For example, -NMR and -NMR are critical for verifying substituent positions and proton environments .
- X-ray Crystallography : SHELX software (e.g., SHELXL, SHELXS) is widely used for refining crystal structures. The program’s robustness in handling high-resolution data ensures accurate determination of bond lengths, angles, and dihedral angles .
Q. How is in vitro biological activity assessed for this compound class?
- Assays : Standard protocols include:
- Antibacterial/Antifungal Testing : Disk diffusion or microdilution methods against strains like E. coli and C. albicans, with streptomycin and gentamicin as positive controls .
- Kinase Inhibition Assays : Measuring IC₅₀ values using fluorescence polarization or enzymatic activity assays (e.g., Akt1 inhibition studies via PRAS40 phosphorylation) .
Advanced Research Questions
Q. How can substituent effects be optimized to enhance kinase inhibition potency?
- Strategy :
- Structure-Activity Relationship (SAR) Studies : Systematic substitution at key positions (e.g., C-6 halogenation) improves binding affinity. For instance, bromine at C-6 enhances reactivity and selectivity for kinase targets like c-Met or Akt .
- Example : Replacing chlorine with fluorine at C-6 increases metabolic stability while maintaining inhibitory activity .
Q. How to resolve contradictions in pharmacological data (e.g., COX-1 vs. COX-2 inhibition)?
- Approach :
- Electronic Effect Analysis : Substituent electronic properties (e.g., electron-withdrawing groups) influence COX isoform selectivity. For example, diaryl pharmacophores at C-2 and C-3 positions show divergent IC₅₀ values (COX-2 IC₅₀ = 9.2 µM vs. COX-1 IC₅₀ = 21.8 µM) due to steric and electronic interactions .
- Assay Standardization : Control variables like enzyme concentration and incubation time to minimize inter-laboratory variability .
Q. What computational modeling approaches predict electronic properties and binding interactions?
- Tools :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess charge transfer and reactivity. For imidazo[4,5-b]pyridines, DFT reveals vibrational modes and potential energy distributions critical for ligand-protein interactions .
- Molecular Docking : Software like AutoDock Vina models binding poses in Akt1’s hydrophobic cleft, highlighting interactions with residues like Phe161 and Trp80 .
Q. How does stereochemistry (e.g., pyrrolidine configuration) influence biological activity?
- Case Study : The (R)-configuration of the pyrrolidine moiety in analogs enhances binding to targets like c-Met kinase by optimizing hydrogen-bonding and hydrophobic interactions. Comparative studies show a 3–5-fold increase in potency compared to (S)-isomers .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
